molecular formula C15H15N5O2 B2426923 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 1448056-53-8

5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2426923
CAS No.: 1448056-53-8
M. Wt: 297.318
InChI Key: SNXSZCPBJWWBAY-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling and Amidation: The final step involves coupling the pyrazole and isoxazole intermediates, followed by amidation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide
  • 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

5-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-11-12(10-18-22-11)15(21)17-7-9-20-8-5-14(19-20)13-4-2-3-6-16-13/h2-6,8,10H,7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXSZCPBJWWBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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